molecular formula C9H11N3S B15243275 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B15243275
M. Wt: 193.27 g/mol
InChI Key: OUTUSZYAINYUCE-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical hybrid featuring a pyrazole core linked to a thiophene ring via an ethylamine spacer. This structure places it within a class of compounds known for significant versatility and broad biological activity in medicinal chemistry research . Thiophene derivatives are recognized as privileged scaffolds in drug discovery and have been incorporated into various commercially available drugs . They are frequently investigated for their potential across multiple therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents . The molecular architecture of this compound, which combines electron-rich heteroaromatic systems, makes it a valuable building block for constructing combinatorial libraries and exploring new structural prototypes with enhanced pharmacological activity . While the specific mechanism of action for this precise molecule may require further elucidation, related pyrazole and thiophene-containing compounds have demonstrated activity through mechanisms such as enzyme inhibition and receptor modulation . For instance, structurally similar compounds have been identified as ligands for targets like the peroxisome proliferator-activated receptor gamma (PPARγ) . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c10-9-4-6-12(11-9)5-3-8-2-1-7-13-8/h1-2,4,6-7H,3,5H2,(H2,10,11)

InChI Key

OUTUSZYAINYUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application:

Comparison with Similar Compounds

3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine

  • Structure : Differs in the position of the amine group (position 5) and a methyl substituent at position 3 of the pyrazole ring.
  • The ethyl linker to thiophene is retained, preserving π-π stacking interactions with aromatic systems.
  • Applications : Similar to the parent compound but with modified pharmacokinetic properties due to increased hydrophobicity .

1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

  • Structure : Substitutes the ethyl linker with a methylene group and introduces a chlorine atom on the thiophene ring.
  • Key Differences :
    • The chlorine atom increases electron-withdrawing effects, enhancing electrophilic reactivity.
    • The methylene linker shortens the distance between the pyrazole and thiophene, altering conformational flexibility.
  • Applications: Potential utility in halogen-bond-driven molecular recognition or as a precursor for cross-coupling reactions .

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

  • Structure : Features a methyl-substituted thiophene and a methylene linker.
  • Key Differences :
    • The methyl group on thiophene enhances electron-donating effects, contrasting with chlorine in the previous example.
    • The amine group at position 5 may influence hydrogen-bonding interactions differently compared to position 3.
  • Applications: Improved solubility in non-polar solvents due to the methyl group, making it suitable for hydrophobic matrices .

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

  • Structure : Replaces the thiophene-ethyl group with an ethyl substituent and introduces a trifluoromethyl group at position 3.
  • Key Differences :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity of the amine.
    • Absence of thiophene reduces aromatic conjugation but enhances metabolic stability.
  • Applications : Useful in agrochemicals or fluorinated drug candidates due to its resistance to oxidation .

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